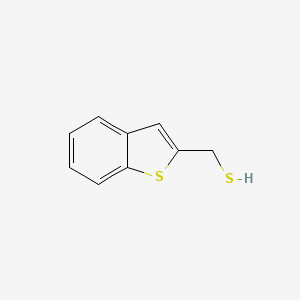
(1-Benzothiophen-2-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzothiophen-2-yl)methanethiol is an organic compound belonging to the class of benzothiophenes. It consists of a benzene ring fused with a thiophene ring, with a methanethiol group attached to the second position of the benzothiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzothiophen-2-yl)methanethiol can be achieved through several methods. One common approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides. This method typically employs a CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction . Another method involves the use of thiourea as a dihydrosulfide surrogate in C-S bond formation/cross-coupling/cyclization domino reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed C-H arylation and electrochemical methods for green synthesis are also explored for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: (1-Benzothiophen-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated benzothiophenes.
Aplicaciones Científicas De Investigación
(1-Benzothiophen-2-yl)methanethiol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Mecanismo De Acción
The mechanism of action of (1-Benzothiophen-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. The benzothiophene ring can interact with biological receptors and ion channels, influencing cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
Benzothiophene: A parent compound with similar structural features but lacking the methanethiol group.
2-Aminobenzothiophene: Contains an amino group instead of a methanethiol group.
3-Carboxybenzothiophene: Features a carboxyl group at the third position.
Uniqueness: (1-Benzothiophen-2-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
50779-70-9 |
|---|---|
Fórmula molecular |
C9H8S2 |
Peso molecular |
180.3 g/mol |
Nombre IUPAC |
1-benzothiophen-2-ylmethanethiol |
InChI |
InChI=1S/C9H8S2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2 |
Clave InChI |
LWZHHWMBSOEUJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















